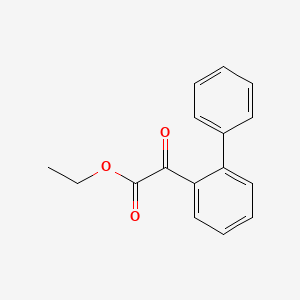

Ethyl 2-phenylbenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-phenylbenzoylformate can be synthesized through various methods. One common method involves the esterification of benzoylformic acid with ethanol in the presence of a strong acid catalyst. This reaction typically requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-phenylbenzoylformate undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the breakdown of the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Benzoylformic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Products depend on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-phenylbenzoylformate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.

Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mecanismo De Acción

The mechanism of action of ethyl 2-phenylbenzoylformate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity . The pathways involved depend on the specific enzyme and reaction conditions used.

Comparación Con Compuestos Similares

Ethyl acetate: A simple ester with a similar structure but different functional groups.

Methyl benzoate: Another ester with a benzoyl group but different alkyl chain.

Benzyl acetate: Similar aromatic ester with different ester group

Uniqueness: Ethyl 2-phenylbenzoylformate is unique due to its specific combination of aromatic and ester functional groups, which confer distinct chemical properties and reactivity. Its applications in various fields, from chemistry to medicine, highlight its versatility and importance in scientific research.

Actividad Biológica

Ethyl 2-phenylbenzoylformate (CAS No. 947701-96-4) is an organic compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄O₃

- Molecular Weight : 254.28 g/mol

- Functional Groups : The compound features an ethyl group, a phenyl group, and a benzoylformate moiety, which contribute to its reactivity and potential interactions with biological macromolecules.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Aldol Condensation : The reaction of benzaldehyde derivatives with ethyl acetoacetate in the presence of a base.

- Esterification : Reacting phenylbenzoylformic acid with ethanol to form the ethyl ester.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, which is valuable in biochemical studies. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The aromatic rings enhance lipophilicity, facilitating interactions within hydrophobic pockets of proteins.

- The carbonyl group may participate in hydrogen bonding with amino acid residues in enzyme active sites, potentially inhibiting their activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| Ethyl 4-phenylbenzoylformate | C₁₆H₁₄O₃ | Different position of the phenyl group |

| Ethyl 2-cyanoacrylate | C₁₅H₁₅N | Contains a cyano group; used in adhesives |

| Ethyl 2-benzoylacetate | C₁₆H₁₄O₃ | Contains an acetoxy group; different reactivity |

Case Studies and Research Findings

Limited case studies specifically focusing on this compound have been published; however, related compounds have been investigated for their biological activities. Notable findings include:

- Inhibition Studies : Compounds structurally similar to this compound have shown enzyme inhibition capabilities, which could be extrapolated to predict similar behavior for this compound.

- Molecular Docking Studies : In silico docking studies suggest potential binding affinities with target proteins, indicating a need for experimental validation .

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(2-phenylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGWFUXSKFUHNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641283 |

Source

|

| Record name | Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947701-96-4 |

Source

|

| Record name | Ethyl ([1,1'-biphenyl]-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.